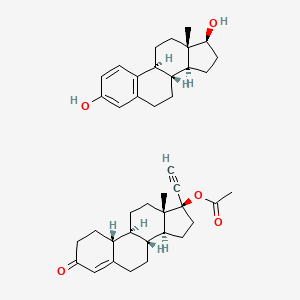

Estradiol and norethindrone acetate

Description

Properties

CAS No. |

77728-33-7 |

|---|---|

Molecular Formula |

C40H52O5 |

Molecular Weight |

612.8 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C22H28O3.C18H24O2/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h1,13,17-20H,5-12H2,2-3H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18+,19+,20-,21-,22-;14-,15-,16+,17+,18+/m01/s1 |

InChI Key |

NAUDKYVGHCCLOT-LAQCMFAESA-N |

SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Synonyms |

Estracomb TTS estradiol, norethindrone drug combination HRP 102 HRP-102 HRP102 Mesigyna |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Estradiol and Norethindrone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanisms of action of estradiol (B170435) and norethindrone (B1679910) acetate (B1210297), two key components of hormone therapy. The information presented herein is intended to support research and development efforts in endocrinology, oncology, and women's health.

Introduction

Estradiol, the most potent endogenous estrogen, and norethindrone acetate, a synthetic progestin, are widely used in combination for hormone replacement therapy and contraception.[1][2] Understanding their distinct and synergistic actions at the cellular and molecular level is crucial for optimizing therapeutic strategies and mitigating potential adverse effects. This document details their interactions with steroid hormone receptors, the subsequent signaling cascades, and their effects on gene expression and cellular phenotypes in vitro.

Estradiol: Mechanism of Action

Estradiol exerts its effects primarily through binding to and activating estrogen receptors (ERs), members of the nuclear receptor superfamily.[3][4] There are two main subtypes of ERs, ERα and ERβ, which are encoded by separate genes and exhibit distinct tissue distributions and transcriptional activities.[1][5]

Receptor Binding and Activation

Upon entering the cell, estradiol binds to ERs located in the cytoplasm and nucleus.[3] This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus.[4][6] The activated ER dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, initiating gene transcription.[1][7]

Signaling Pathways

Estradiol triggers both genomic and non-genomic signaling pathways.

-

Genomic Pathway: This classical pathway involves the direct binding of the estradiol-ER complex to EREs, leading to the recruitment of co-activators or co-repressors and modulation of gene expression.[4][8][9] This process typically occurs over hours to days.

-

Non-Genomic Pathway: Estradiol can also initiate rapid signaling events from the cell membrane.[8][10] A subpopulation of ERs is localized to the plasma membrane, where they can interact with and activate various signaling molecules, including G-protein coupled receptors (GPER), Src kinase, and phosphoinositide 3-kinase (PI3K).[1][10] This leads to the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, influencing cellular processes like proliferation and survival.[4][8]

Cellular Effects

In vitro, estradiol has been shown to:

-

Promote cell proliferation: Estradiol stimulates the proliferation of various cell types, including breast cancer cells (MCF-7) and human bone marrow mesenchymal stromal cells.[11][12][13]

-

Regulate gene expression: It upregulates the expression of genes involved in cell cycle progression and growth.[14]

-

Promote angiogenesis: Estradiol enhances the migration and tube formation of human umbilical vein endothelial cells (HUVECs).[15][16]

-

Modulate inflammatory responses: It can reduce the expression of pro-inflammatory molecules in endothelial cells.[17]

Norethindrone Acetate: Mechanism of Action

Norethindrone acetate (NETA) is a synthetic progestin that is rapidly converted to its active form, norethindrone, in the body. Its primary mechanism of action is through binding to and activating progesterone (B1679170) receptors (PRs).

Receptor Binding and Activation

Similar to estradiol, norethindrone binds to intracellular PRs, leading to receptor dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on target genes. This interaction modulates the transcription of genes that regulate endometrial proliferation and differentiation.[18][19]

Cross-Reactivity with Other Steroid Receptors

A key feature of norethindrone is its ability to cross-react with other steroid hormone receptors, particularly the androgen receptor (AR). It exhibits weak binding affinity for the estrogen receptor.[20][21]

-

Androgenic Activity: Norethindrone can bind to and activate the AR, leading to the transcription of androgen-responsive genes.[22] This androgenic activity is generally considered to be weak at clinical doses.[20][23]

Signaling Pathways

The primary signaling pathway for norethindrone acetate is the genomic pathway mediated by PR and AR.

Cellular Effects

In vitro studies have demonstrated that norethindrone acetate can:

-

Inhibit endometrial cell proliferation: It counteracts the proliferative effects of estrogen on the endometrium, inducing secretory changes.[18][19][24]

-

Induce apoptosis: In endometrial stromal cells, norethindrone has been shown to increase apoptosis.

-

Modulate gene expression: It alters the expression of genes involved in coagulation in human hepatocytes and endothelial cells.[25]

-

Inhibit triglyceride synthesis: In rat hepatocytes, norethindrone acetate has been shown to inhibit the synthesis and release of triglycerides.[26]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on estradiol and norethindrone acetate.

Table 1: Receptor Binding Affinities

| Compound | Receptor | Binding Affinity (Kd) | Relative Binding Affinity (RBA) | Reference |

| Estradiol | ERα | 0.1 nM | 100% | [5][27] |

| ERβ | 0.4 nM | - | [5] | |

| ERα (isoform ER66) | 68.81 pM | - | [28][29] | |

| ERα (isoform ER46) | 60.72 pM | - | [28][29] | |

| Norethindrone Acetate | PR | - | Similar to progesterone | |

| AR | - | Similar to dihydrotestosterone | ||

| ER | - | Weak | [20] |

Table 2: In Vitro Cellular Potency

| Compound | Cell Line | Assay | Endpoint | Potency (EC50/IC50) | Reference |

| Estradiol | MCF-7 | Proliferation (MTT) | Increased cell viability | Stimulatory at 0.001-1 µM | [12] |

| Human MSCs | Proliferation | Increased cell number | 10⁻⁸ - 10⁻¹⁰ M | [11] | |

| HUVECs | Migration | Wound healing | Stimulatory at 10⁻⁸ M | [15] | |

| HeLa | Proliferation (Crystal Violet) | GI₅₀ (Growth Inhibition 50%) | 0.2 µM (for ESE-16, an analog) | [30] | |

| Norethindrone | Ovarian Cancer Cells | Proliferation (MTT) | Decreased cell viability | Dose-dependent inhibition | [31] |

| Endometrial Stromal Cells | Proliferation | Inhibition | Antiproliferative effect |

Experimental Protocols

Steroid Hormone Receptor Binding Assay (Competitive Binding)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific steroid hormone receptor.

Objective: To determine the binding affinity (IC50 and subsequently Ki) of this compound for their respective receptors.

Methodology:

-

Receptor Preparation: Prepare cytosol containing the receptor of interest (e.g., from rat uterine tissue for ER or human breast cancer cells for PR and AR).[32]

-

Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-estradiol for ER, [³H]-promegestone for PR, or [³H]-R1881 for AR) and increasing concentrations of the unlabeled test compound (estradiol or norethindrone acetate).[32]

-

Separation: Separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal or a filter assay.[32][33][34]

-

Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Reporter Gene Assay (Transactivation Assay)

This cell-based assay measures the ability of a compound to activate a steroid hormone receptor and induce the expression of a reporter gene.

Objective: To determine the functional agonist or antagonist activity of this compound.

Methodology:

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HeLa or PC-3) and co-transfect with two plasmids: an expression vector for the steroid hormone receptor of interest and a reporter plasmid containing a hormone response element upstream of a reporter gene (e.g., luciferase or β-galactosidase).[22]

-

Treatment: Treat the transfected cells with various concentrations of the test compound.

-

Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme.[6]

-

Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration) and plot the activity against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Cell Proliferation Assay (e.g., MTT or Crystal Violet Assay)

These assays measure the number of viable cells in a culture after treatment with a test compound.

Objective: To determine the effect of this compound on cell growth and viability.

Methodology:

-

Cell Seeding: Seed cells into a multi-well plate at a specific density.

-

Treatment: After allowing the cells to adhere, treat them with various concentrations of the test compound.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Staining/Detection:

-

MTT Assay: Add MTT solution to the wells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.[31]

-

Crystal Violet Assay: Fix the cells and stain them with crystal violet, which stains the DNA of adherent cells. Elute the dye and measure the absorbance.[30]

-

-

Data Analysis: Plot the absorbance (proportional to cell number) against the log concentration of the test compound to determine the effect on cell proliferation.[35][36]

Conclusion

This compound exert their in vitro effects through complex and distinct mechanisms of action. Estradiol primarily signals through ERα and ERβ, activating both genomic and non-genomic pathways to promote cell proliferation and angiogenesis. Norethindrone acetate acts mainly through the progesterone receptor to inhibit endometrial proliferation, while also exhibiting cross-reactivity with the androgen receptor. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the nuanced biological activities of these widely used hormones, paving the way for the development of more targeted and effective therapeutic interventions.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Comparative Analysis of the Effects of 17-Beta Estradiol on Proliferation, and Apoptosis in Hepatocellular Carcinoma Hep G2 and LCL-PI 11 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating steroid hormone receptor interactions using the live-cell NanoBRET proximity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cotransfection Assays and Steroid Receptor Biology | Springer Nature Experiments [experiments.springernature.com]

- 7. A mathematical approach to predict the affinity of estrogen receptors alpha and beta binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. The Effects of 17-β Estradiol on Enhancing Proliferation of Human Bone Marrow Mesenchymal Stromal Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Estradiol inhibits vascular endothelial cells pro-inflammatory activation induced by C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The effect of Norethisterone acetate on the uterus of albino rats: histological, histochemical and ultrastructure study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [Preclinical research and development of norethisterone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. نوريثيستيرون - ويكيبيديا [ar.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. Minimal androgenic activity of a new oral contraceptive containing norethindrone acetate and graduated doses of ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A randomized, double-blind, placebo-controlled, multicenter study that assessed the endometrial effects of norethindrone acetate plus ethinyl estradiol versus ethinyl estradiol alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Norethisterone acetate alters coagulation gene expression in vitro in human cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Norethindrone acetate inhibition of triglyceride synthesis and release by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A model of estrogen-related gene expression reveals non-linear effects in transcriptional response to tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]

- 29. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The in vitro effects of a novel estradiol analog on cell proliferation and morphology in human epithelial cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 33. uwyo.edu [uwyo.edu]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 36. 细胞活力和增殖测定 [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Signaling Pathways of Estradiol and Norethindrone Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular signaling pathways of 17β-estradiol (estradiol), the primary endogenous estrogen, and norethindrone (B1679910) acetate (B1210297) (NETA), a synthetic progestin. It is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the genomic and non-genomic mechanisms through which these hormones exert their physiological and pharmacological effects. This document details the classical nuclear receptor-mediated signaling, rapid non-genomic actions, and the intricate crosstalk between their respective pathways. Quantitative data on receptor binding and functional activity are summarized in tabular format for comparative analysis. Furthermore, detailed methodologies for key experimental assays are provided, alongside visual representations of signaling pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of these complex processes.

Introduction

Estradiol (B170435) and norethindrone acetate are fundamental components of hormonal therapies, including contraception and hormone replacement therapy. Their therapeutic efficacy and potential side effects are intrinsically linked to their interactions with specific intracellular and membrane-associated receptors, leading to the modulation of a wide array of signaling cascades. A thorough understanding of these molecular pathways is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

Estradiol , the most potent natural estrogen, plays a critical role in the development and function of the female reproductive system and also impacts numerous other tissues, including bone, brain, and the cardiovascular system. Its actions are primarily mediated through two classical nuclear estrogen receptors, ERα and ERβ, as well as the G protein-coupled estrogen receptor (GPER).

Norethindrone acetate is a synthetic progestin that is rapidly converted to its active form, norethindrone, in the body.[1] It primarily acts through the nuclear progesterone (B1679170) receptor (PR) to regulate uterine function and ovulation.[1] However, norethindrone also exhibits some affinity for androgen (AR) and glucocorticoid receptors (GR), contributing to its broader pharmacological profile.[2]

This guide will systematically dissect the signaling pathways of both compounds, present key quantitative data, and provide detailed experimental protocols for their investigation.

Molecular Signaling Pathways of Estradiol

Estradiol's cellular effects are mediated through two principal types of pathways: the classical genomic (nuclear-initiated) pathway and the rapid non-genomic (membrane-initiated) pathway.

Genomic (Nuclear-Initiated) Signaling Pathway

The genomic pathway involves the regulation of gene expression through nuclear estrogen receptors.

-

Ligand Binding and Receptor Dimerization: Estradiol, being lipophilic, diffuses across the cell membrane and binds to ERα or ERβ located primarily in the nucleus. Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs) and dimerize (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers).

-

DNA Binding and Gene Transcription: The activated receptor dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators: The DNA-bound ER dimer recruits a complex of co-activator or co-repressor proteins. This complex modulates chromatin structure and facilitates the assembly of the transcriptional machinery, ultimately leading to the activation or repression of gene transcription.

Diagram of the Genomic Estradiol Signaling Pathway

Non-Genomic (Membrane-Initiated) Signaling Pathway

Estradiol can also elicit rapid cellular responses that do not require gene transcription. These effects are mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) and the G protein-coupled estrogen receptor (GPER).

-

Membrane Receptor Activation: Estradiol binds to mERs (including palmitoylated forms of ERα and ERβ) or GPER.[3]

-

Activation of Second Messenger Cascades: This binding rapidly activates various intracellular signaling cascades, including:

-

MAPK/ERK Pathway: Activation of the Ras/Raf/MEK/ERK pathway leads to the phosphorylation of downstream transcription factors and other proteins, influencing cell proliferation and survival.[4]

-

PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway promotes cell survival and growth.[5]

-

-

Crosstalk with Genomic Signaling: The kinases activated through non-genomic signaling can phosphorylate nuclear ERs and their co-regulators, thereby modulating their transcriptional activity. This represents a point of convergence between the two pathways.[6]

Diagram of the Non-Genomic Estradiol Signaling Pathway

Molecular Signaling Pathways of Norethindrone Acetate

Norethindrone acetate (NETA) is a prodrug that is rapidly hydrolyzed to norethindrone. Its primary signaling is through the progesterone receptor, but it also exhibits off-target effects through other steroid receptors.

Progestogenic Signaling Pathway

The progestogenic actions of norethindrone are mediated by the nuclear progesterone receptor (PR), which exists as two isoforms, PR-A and PR-B.

-

Ligand Binding and Receptor Activation: Norethindrone binds to PR in the cytoplasm or nucleus, causing the dissociation of heat shock proteins.

-

Dimerization and DNA Binding: The ligand-bound PR dimerizes and translocates to the nucleus (if not already there), where it binds to Progesterone Response Elements (PREs) on target genes.

-

Gene Transcription: Similar to ER, the PR dimer recruits co-regulators to modulate the transcription of genes involved in endometrial differentiation, ovulation inhibition, and maintenance of pregnancy.[1]

Diagram of the Progestogenic Signaling Pathway of Norethindrone

Androgenic and Glucocorticoid Signaling

Norethindrone has a low affinity for the androgen receptor (AR) and the glucocorticoid receptor (GR).[2] While its activity at these receptors is minimal compared to its progestogenic effects, these interactions can contribute to some of its side effects. The signaling pathway is analogous to the classical steroid receptor pathway: ligand binding, receptor dimerization, translocation to the nucleus, binding to specific response elements (Androgen Response Elements - AREs, or Glucocorticoid Response Elements - GREs), and subsequent modulation of gene transcription.

Crosstalk Between Estradiol and Norethindrone Acetate Signaling

When administered together, the signaling pathways of this compound can interact at multiple levels.

-

Receptor Expression: Estradiol can upregulate the expression of PR, thereby sensitizing cells to the effects of norethindrone.

-

Co-regulator Competition: ER and PR can compete for the same limited pool of co-regulator proteins, leading to a complex interplay in the regulation of target genes.

-

Signaling Cascade Convergence: The non-genomic pathways activated by estradiol (e.g., MAPK and PI3K/Akt) can phosphorylate PR and its co-regulators, influencing their activity.[5] Conversely, progestins can also modulate these kinase cascades.

Quantitative Data

The following tables summarize key quantitative parameters for the interaction of estradiol and norethindrone with their respective receptors.

Table 1: Receptor Binding Affinity (Ki in nM)

| Compound | ERα | ERβ | GPER | PR | AR | GR |

| Estradiol | ~0.1-1 | ~0.1-1 | ~3-6 | >1000 | >1000 | >1000 |

| Norethindrone | >1000 | >1000 | >1000 | ~1-5 | ~10-50 | ~270[7] |

Note: Ki values can vary depending on the assay conditions and cell type.

Table 2: Functional Activity (EC50/IC50 in nM)

| Compound | Receptor | Assay Type | EC50/IC50 (nM) |

| Estradiol | ERα | Transcriptional Activation | ~0.01-0.1 |

| GPER | Calcium Mobilization | ~1-10 | |

| Norethindrone Acetate | PR | Transcriptional Activation | ~0.1-1 |

| GR | Transactivation (agonist) | >1000[7] | |

| GR | Transrepression (agonist) | >100[7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular signaling of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a ligand for its receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest.

-

Incubation: Incubate the membranes with increasing concentrations of a radiolabeled ligand (e.g., [³H]-estradiol) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of the corresponding unlabeled ligand.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax.

Workflow for Radioligand Binding Assay

Reporter Gene Assay

Objective: To measure the transcriptional activity of a nuclear receptor in response to a ligand.

Protocol:

-

Cell Transfection: Co-transfect cells with a plasmid expressing the receptor of interest and a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with the corresponding hormone response elements (e.g., EREs or PREs).

-

Ligand Treatment: Treat the transfected cells with various concentrations of the test compound (e.g., estradiol or norethindrone acetate).

-

Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (luciferase or β-galactosidase).

-

Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected control plasmid) and plot the dose-response curve to determine the EC50.

Workflow for Reporter Gene Assay

Western Blotting for MAPK Phosphorylation

Objective: To detect the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the compound of interest (e.g., estradiol) for various times. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Workflow for Western Blotting of p-ERK

Chromatin Immunoprecipitation (ChIP)

Objective: To identify the genomic regions where a specific protein (e.g., ERα or PR) binds.

Protocol:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.

-

Reverse Cross-linking: Reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify binding to specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[8][9][10]

Workflow for Chromatin Immunoprecipitation

References

- 1. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]

- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selective activation of estrogen receptors, ERα and GPER-1, rapidly decreases food intake in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]

- 5. Estrogen signaling crosstalk: implications for endocrine resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Research Resource: Genome-Wide Profiling of Progesterone Receptor Binding in the Mouse Uterus - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Interplay of Estradiol and Norethindrone Acetate: A Deep Dive into a Combined Hormonal Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of the combination of estradiol (B170435) and norethindrone (B1679910) acetate (B1210297), a widely used hormone replacement therapy. This document will delve into the molecular mechanisms, receptor interactions, signaling pathways, and downstream physiological effects of this combination, with a focus on providing quantitative data and detailed experimental insights for the scientific community.

Core Principles of Action: A Dual Hormonal Approach

The combination of estradiol and norethindrone acetate leverages the distinct but complementary actions of an estrogen and a progestin to achieve its therapeutic effects, primarily in the management of menopausal symptoms and the prevention of postmenopausal osteoporosis.[1][2][3] Estradiol, the most potent endogenous human estrogen, replaces the declining levels of this hormone in postmenopausal women, thereby alleviating symptoms such as vasomotor instability (hot flashes) and vulvovaginal atrophy.[1][2][3] Norethindrone acetate, a synthetic progestin, is included to mimic the effects of progesterone (B1679170) and is crucial for women with a uterus to prevent the risk of endometrial hyperplasia and carcinoma that can arise from unopposed estrogen therapy.[2][4][5]

Molecular Mechanisms and Receptor Interactions

Estradiol: Engaging the Estrogen Receptors

Estradiol exerts its effects by binding to two primary intracellular estrogen receptors, ERα and ERβ, which are members of the nuclear receptor superfamily.[6][7] These receptors act as ligand-activated transcription factors.[6] Upon binding estradiol, the receptors undergo a conformational change, dimerize, and translocate to the nucleus where they bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[6][8] This is often referred to as the classical or direct genomic signaling pathway.

Beyond this classical pathway, estradiol can also mediate its effects through non-genomic or membrane-initiated signaling. A subpopulation of ERs located at the plasma membrane can rapidly activate various protein kinase cascades, influencing downstream transcription factors without direct DNA binding.[8][9] Furthermore, ERs can interact with other transcription factors, such as AP-1 and Sp-1, to regulate gene expression indirectly.[10]

Norethindrone Acetate: Activating the Progesterone Receptor

Norethindrone acetate is a prodrug that is rapidly and completely deacetylated to its active form, norethindrone, after oral administration.[11][12] Norethindrone then binds to intracellular progesterone receptors (PRs), which, similar to ERs, are ligand-activated transcription factors.[4][5] The activated norethindrone-PR complex dimerizes and binds to progesterone response elements (PREs) on target genes, regulating their expression.[11] This action is critical in the endometrium, where it induces a secretory state and prevents the proliferative effects of estrogen.[5][11] Norethindrone also exhibits some estrogenic and androgenic activity.[13]

Signaling Pathways: A Visual Representation

The intricate signaling pathways of estradiol and norethindrone are crucial to understanding their cellular effects.

Caption: Classical Genomic Signaling Pathway of Estradiol.

Caption: Signaling Pathway of Norethindrone Acetate.

Quantitative Pharmacodynamic Parameters

Summarizing quantitative data is essential for a precise understanding of the drug's action. The following tables present key pharmacodynamic parameters.

Table 1: Pharmacokinetic and Receptor Binding Profile

| Parameter | Estradiol | Norethindrone Acetate | Reference |

| Bioavailability | ~5% (oral) | ~64% (as norethindrone) | [11][12] |

| Protein Binding | >95% (to albumin and SHBG) | >95% (to albumin and SHBG) | [11][12] |

| Receptor Target | Estrogen Receptors (ERα, ERβ) | Progesterone Receptors (PR) | [4][6] |

| Metabolism | Primarily by CYP3A4 | Rapidly deacetylated to norethindrone | [12][14] |

| Elimination Half-life | 12-14 hours (single dose) | 8-11 hours (as norethindrone) | [11] |

Table 2: Clinical Efficacy in Vasomotor Symptom Reduction

| Study | Treatment Group | Duration | Reduction in Hot Flash Frequency | p-value | Reference |

| Bauerug et al 1998 | E2/0.5 mg NETA | 12 weeks | 85% of women reported adequate relief | <0.05 | [11] |

| Bauerug et al 1998 | E2/0.25 mg NETA | 12 weeks | 71% of women reported adequate relief | <0.05 | [11] |

| Utian et al 2001 | 1 mg NA/10 mcg EE | 4 weeks | 84% reduction | <0.05 | [15] |

| Utian et al 2001 | 1 mg NA/5 mcg EE | 4 weeks | 84% reduction | <0.05 | [15] |

Table 3: Effect on Endometrial Hyperplasia

| Treatment Group | Duration | Incidence of Endometrial Hyperplasia | p-value (vs. unopposed E2) | Reference |

| Unopposed E2 (1 mg) | 12 months | 14.6% | - | [16][17] |

| E2 (1 mg) + NETA (0.1 mg) | 12 months | 0.8% | <0.001 | [16][17] |

| E2 (1 mg) + NETA (0.25 mg) | 12 months | 0.4% | <0.001 | [16][17] |

| E2 (1 mg) + NETA (0.5 mg) | 12 months | 0.4% | <0.001 | [16][17] |

Experimental Protocols: Methodological Insights

A robust understanding of the pharmacodynamics relies on well-defined experimental methods. Below are descriptions of key experimental approaches.

Receptor Binding Assays

Objective: To determine the affinity of estradiol and norethindrone for their respective receptors.

Methodology:

-

Preparation of Receptor Source: Homogenates or purified receptor preparations from target tissues (e.g., uterine tissue for ER, breast cancer cell lines like MCF-7 for both ER and PR) are used.

-

Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]estradiol for ER, [³H]promegestone for PR) is incubated with the receptor preparation.

-

Competition Assay: Increasing concentrations of the unlabeled test compound (estradiol or norethindrone) are added to compete with the radioligand for binding to the receptor.

-

Separation and Quantification: Bound and free radioligand are separated (e.g., by filtration or centrifugation), and the amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which represents the binding affinity.

References

- 1. drugs.com [drugs.com]

- 2. Articles [globalrx.com]

- 3. Estradiol/Norethindrone Acetate: Menopause Uses, Side Effects, Dosage [medicinenet.com]

- 4. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]

- 5. Facebook [cancer.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HT update: spotlight on estradiol/norethindrone acetate combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. 410-drugs [medthority.com]

- 15. The effect of varying low-dose combinations of norethindrone acetate and ethinyl estradiol (femhrt) on the frequency and intensity of vasomotor symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. Norethindrone acetate and estradiol-induced endometrial hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Orchestrated Response: A Technical Guide to Estradiol and Norethindrone Acetate's Impact on Gene Expression

For Immediate Release

A Deep Dive into the Molecular Mechanisms of Combination Hormone Therapy for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of estradiol (B170435) and norethindrone (B1679910) acetate (B1210297) on gene expression. Estradiol, a potent estrogen, and norethindrone acetate, a synthetic progestin, are principal components of hormone replacement therapy (HRT) and oral contraceptives. Their combined action elicits a complex and orchestrated genomic response, influencing a myriad of cellular processes. This document outlines the signaling pathways, summarizes quantitative gene expression data, and provides detailed experimental protocols relevant to studying these effects.

Core Signaling Pathways: A Visual Representation

Estradiol and norethindrone acetate exert their effects primarily through the activation of nuclear hormone receptors—the estrogen receptor (ER) and the progesterone (B1679170) receptor (PR), respectively. The binding of these hormones to their cognate receptors initiates a cascade of events, leading to the regulation of target gene transcription.

The classical genomic signaling pathway involves the translocation of the hormone-receptor complex to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their expression.[1][2][3] Additionally, non-genomic pathways involve membrane-associated receptors that can trigger rapid intracellular signaling cascades, which can also influence gene expression.[1][4]

Below are Graphviz diagrams illustrating the key signaling pathways.

Quantitative Gene Expression Analysis

The combined administration of this compound leads to a unique gene expression profile that differs from the effects of either hormone alone. This reflects the complex interplay and crosstalk between the ER and PR signaling pathways. Below are tables summarizing quantitative data from studies investigating the effects of estrogens and progestins on gene expression in relevant cell models.

Table 1: Differentially Expressed Genes in Human Endometrial Stromal Cells Treated with Estrogen or Progesterone.

This table presents a selection of genes significantly regulated by either 17β-estradiol (1 x 10⁻⁷ M for 48 hours) or progesterone in primary human endometrial stromal cells, as determined by microarray analysis.[5]

| Gene Category | Gene Symbol | Gene Name | Fold Change (Estrogen) | Fold Change (Progesterone) |

| Structural | COL1A1 | Collagen, type I, alpha 1 | 3.1 | 0.2 |

| FN1 | Fibronectin 1 | 4.2 | 0.3 | |

| Enzymes | MMP1 | Matrix metallopeptidase 1 | 5.6 | 0.1 |

| PTGS2 | Prostaglandin-endoperoxide synthase 2 | 8.3 | 0.4 | |

| Transcription Factors | FOS | Fos proto-oncogene, AP-1 transcription factor subunit | 3.5 | 0.5 |

| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | 4.1 | 0.6 | |

| Signaling | VEGFA | Vascular endothelial growth factor A | 3.2 | 1.5 |

| IL6 | Interleukin 6 | 6.7 | 0.8 | |

| Cell Cycle & Apoptosis | CCND1 | Cyclin D1 | 2.5 | 1.2 |

| BCL2 | BCL2 apoptosis regulator | 0.4 | 3.1 |

Note: Fold change values greater than 1 indicate upregulation, while values less than 1 indicate downregulation.

Table 2: Differentially Expressed Genes in Breast Cancer Cells in Response to Estrogen and Progestin Combination.

The following table highlights key genes and pathways altered by the combined treatment of estrogen and progestins in breast cancer cell lines, identified through RNA-sequencing. This data suggests a cooperative effect on metabolic pathways.[6]

| Pathway | Key Genes | Effect of Combined Treatment |

| Glycolysis | HK2, PFKP, LDHA | Upregulation |

| Fatty Acid Metabolism | FASN, SCD, ACACA | Upregulation |

| Oncogenic Signaling | MYC, PIK3CA | Upregulation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on gene expression.

Cell Culture and Hormone Treatment

Objective: To treat cultured cells with this compound to analyze subsequent changes in gene expression.

Materials:

-

Human cell line (e.g., Ishikawa endometrial adenocarcinoma cells, T47D breast cancer cells)

-

Appropriate cell culture medium (e.g., DMEM/F-12)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

17β-Estradiol (E2)

-

Norethindrone Acetate (NETA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Plate cells in appropriate culture vessels and grow to 70-80% confluency.

-

Hormone Starvation: To reduce the influence of hormones present in the serum, switch the cells to a phenol (B47542) red-free medium supplemented with charcoal-stripped FBS for 24-48 hours prior to treatment.

-

Hormone Preparation: Prepare stock solutions of E2 and NETA in DMSO. Further dilute in the hormone-free medium to the desired final concentrations (e.g., 10 nM E2 and 100 nM NETA). A vehicle control (DMSO only) must be included.

-

Treatment: Remove the starvation medium and add the prepared hormone-containing or vehicle control medium to the cells.

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.

-

Harvesting: After incubation, wash the cells with PBS and proceed to RNA extraction.

RNA Extraction and Quantification

Objective: To isolate high-quality total RNA from hormone-treated and control cells.

Materials:

-

TRIzol reagent or a commercial RNA extraction kit

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

Spectrophotometer (e.g., NanoDrop)

Protocol (using TRIzol):

-

Lysis: Add 1 mL of TRIzol reagent per 10⁷ cells directly to the culture dish, and pass the cell lysate several times through a pipette to homogenize.

-

Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate for 2-3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Resuspension: Air-dry the pellet and resuspend in RNase-free water.

-

Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity via gel electrophoresis or a Bioanalyzer.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

Objective: To quantify the expression levels of specific target genes.

Materials:

-

Reverse transcriptase kit

-

qPCR master mix (containing SYBR Green or probes)

-

Gene-specific primers

-

Real-time PCR instrument

Protocol:

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare a reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method.

Global Gene Expression Profiling by RNA-Sequencing (RNA-Seq)

Objective: To obtain a comprehensive profile of gene expression changes.

Protocol Overview:

-

RNA Isolation and QC: Isolate high-quality total RNA as described in section 3.2. Ensure high RNA integrity (RIN > 8).

-

Library Preparation:

-

mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

-

Fragmentation: Fragment the enriched mRNA into smaller pieces.

-

cDNA Synthesis: Synthesize first and second-strand cDNA.

-

End Repair and Adenylation: Repair the ends of the cDNA fragments and add a single 'A' base to the 3' ends.

-

Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

-

PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.

-

-

Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or downregulated between the hormone-treated and control groups.

-

Conclusion

The combination of this compound initiates a complex transcriptional program by activating their respective nuclear receptors and engaging in signaling crosstalk. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. The provided information serves as a valuable resource for researchers and professionals in the field of endocrinology and drug development, facilitating further investigation into the nuanced effects of combination hormone therapies. The intricate interplay of these hormones underscores the importance of a systems-level approach to understanding their physiological and pathological consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ArrayExpress - Database Commons [ngdc.cncb.ac.cn]

- 6. Estrogens and Progestins Cooperatively Shift Breast Cancer Cell Metabolism [mdpi.com]

In Vitro Effects of Estradiol and Norethindrone on Cellular Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of estradiol (B170435) and norethindrone (B1679910) on cellular proliferation. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways. The information presented herein is synthesized from a range of scientific studies investigating the cellular responses to these synthetic hormones, with a primary focus on breast, endometrial, and ovarian cancer cell lines.

Introduction

Estradiol, a potent estrogen, and norethindrone, a synthetic progestin, are key components of oral contraceptives and hormone replacement therapies.[1][2] Their influence on cellular proliferation is of significant interest due to their therapeutic applications and potential implications in hormone-dependent cancers.[3] Understanding the intricate molecular mechanisms by which these hormones modulate cell growth is crucial for developing safer and more effective therapeutic strategies. This guide summarizes the current in vitro evidence of their effects and the signaling pathways they modulate.

Effects on Cellular Proliferation: Quantitative Data Summary

The in vitro effects of estradiol and norethindrone on cellular proliferation are cell-type specific and dose-dependent. Estradiol generally promotes the proliferation of estrogen receptor-positive (ER+) breast cancer cells.[4][5] The role of norethindrone is more complex, with some studies indicating it can inhibit proliferation, particularly in endometrial cells, while in other contexts, its effects can be proliferative, especially in combination with estradiol.[6][7]

Table 1: In Vitro Effects of Estradiol on Breast Cancer Cell Proliferation

| Cell Line | Estradiol Concentration | Observed Effect on Proliferation | Assay Used | Reference |

| MCF-7 | 0.001 - 1 µM | Statistically significant increase in cell viability (121-133% of control) | MTT Assay | [5] |

| MCF-7 | 10⁻¹⁰ M - 10⁻⁶ M | Dose-dependent increase in cell viability | Not Specified | [4] |

| ZR-75-1 | 10⁻⁹ M - 10⁻⁸ M | Optimal stimulation of proliferation | Not Specified | [8] |

| T-47D | >10 µM | Inhibition of cellular proliferation | Clonogenic Survival Assay | [9] |

| MDA-MB-330 (ER-) | >10 µM | Inhibition of cellular proliferation | Not Specified | [9] |

Table 2: In Vitro Effects of Norethindrone on Cellular Proliferation

| Cell Line | Norethindrone (NET) Concentration | Observed Effect on Proliferation | Assay Used | Reference |

| Endometriotic Stromal Cells | >10 nM | Significant inhibition of [³H]thymidine incorporation | [³H]thymidine Incorporation Assay | [6] |

| MCF-7 | 0.01 nM - 10 µM | Significant inhibition of cell proliferation (23-41%) | ATP-chemosensitivity test | [10] |

| TNF-α-stimulated Endometrial Stromal Cells | Not Specified | Suppression of proliferation | Cell Viability Assay | [11] |

Table 3: Combined In Vitro Effects of Estradiol and Norethindrone

| Cell Line | Hormone Combination | Observed Effect on Proliferation | Assay Used | Reference |

| MCF-7 | Estradiol (10⁻¹⁰ M) + NET (10⁻⁶ M) | Significant proliferation | Not Specified | [7] |

| MCF-7 | Estradiol (10 nM) + NET (0.01 nM - 10 µM) | Inhibitory effect (23-38%) | ATP-chemosensitivity test | [10] |

| Breast Epithelium | Ethinylestradiol (35 mcg) + NET (0.4 mg vs 1.0 mg) | Lower progestin dose did not reduce proliferation (Ki67%) | Ki67 Staining | [12] |

Key Signaling Pathways

Estradiol and norethindrone exert their effects on cellular proliferation by activating complex intracellular signaling cascades. These are primarily initiated by their binding to nuclear hormone receptors (estrogen and progesterone (B1679170) receptors) or membrane-associated receptors.

Estradiol-Mediated Signaling

Upon binding to its receptor (ERα or ERβ), estradiol induces a conformational change, leading to receptor dimerization and translocation to the nucleus.[2] The activated receptor complex then binds to estrogen response elements (EREs) on the DNA, modulating the transcription of genes involved in cell cycle progression and proliferation.[2][13] Additionally, estradiol can initiate rapid, non-genomic signaling through membrane-associated estrogen receptors, which can activate pathways like PI3K/Akt and MAPK/ERK.[14][15]

Caption: Estradiol Signaling Pathways Leading to Cellular Proliferation.

Norethindrone-Mediated Signaling

Norethindrone primarily acts by binding to progesterone receptors (PR).[16] This interaction can lead to the modulation of gene expression that may inhibit or, in some cellular contexts, promote proliferation.[17][18] Norethindrone has also been shown to be bioconverted to estrogenic compounds that can activate estrogen receptors, adding another layer of complexity to its mechanism of action.[19] The combination of estradiol and norethindrone can lead to the activation of the PI3K-AKT pathway, promoting breast cancer cell proliferation, a process that can be mediated by the progesterone receptor membrane component 1 (PGRMC1).[7]

Caption: Combined Estradiol and Norethindrone Signaling.

Experimental Protocols

This section outlines common methodologies employed in the in vitro assessment of estradiol and norethindrone's effects on cellular proliferation.

Cell Culture

-

Cell Lines: Commonly used cell lines include ER+ breast cancer cell lines (MCF-7, T-47D, ZR-75-1), ER- breast cancer cell lines (MDA-MB-231), endometrial stromal cells, and ovarian cancer cell lines (e.g., OVCAR-3).

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). For hormone-specific studies, phenol (B47542) red-free medium and charcoal-stripped FBS are used to eliminate exogenous estrogens.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Hormone Treatment

-

Stock Solutions: Estradiol and norethindrone are dissolved in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions, which are then diluted to final concentrations in the culture medium.

-

Treatment Concentrations: A range of concentrations is typically tested, from picomolar to micromolar, to determine dose-dependent effects.

-

Treatment Duration: Cells are exposed to the hormones for various time points, commonly ranging from 24 to 144 hours.

Proliferation Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA during the S phase of the cell cycle, directly reflecting cell proliferation.

-

[³H]Thymidine Incorporation Assay: Similar to the BrdU assay, this method quantifies the incorporation of radioactive thymidine (B127349) into DNA during cell division.[6]

-

ATP-Chemosensitivity Test: This assay measures the amount of ATP in viable cells, which correlates with cell number.[10]

-

Direct Cell Counting: Cells can be counted using a hemocytometer or an automated cell counter after trypan blue staining to exclude non-viable cells.

-

Clonogenic Assay: This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival and proliferation.[9]

Western Blotting

This technique is used to detect and quantify specific proteins in cell lysates, allowing for the analysis of signaling pathway components (e.g., phosphorylated Akt, ERK) and cell cycle regulators (e.g., cyclins).

Caption: General Experimental Workflow for In Vitro Proliferation Studies.

Conclusion

The in vitro effects of estradiol and norethindrone on cellular proliferation are multifaceted and dependent on the specific cellular context, hormone concentrations, and the interplay between various signaling pathways. While estradiol is a well-established promoter of proliferation in ER+ breast cancer cells, the actions of norethindrone are more varied, exhibiting both inhibitory and stimulatory effects. The combination of these hormones can lead to complex proliferative responses, underscoring the importance of further research to fully elucidate their mechanisms of action. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and modulate the cellular effects of these widely used synthetic hormones.

References

- 1. HT update: spotlight on estradiol/norethindrone acetate combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Assessing the Effects of Estrogen on the Dynamics of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative and apoptotic effects of norethisterone on endometriotic stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. E2 + norethisterone promotes the PI3K-AKT pathway via PGRMC1 to induce breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Comparison of the effect of progesterone, medroxyprogesterone acetate and norethisterone on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progestin suppressed inflammation and cell viability of tumor necrosis factor-α-stimulated endometriotic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lowering oral contraceptive norethindrone dose increases estrogen and progesterone receptor levels with no reduction in proliferation of breast epithelium: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Nexus of Endocrine Signaling and Cancer: How Steroid Hormones Influence Genomic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]

- 17. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. What is the mechanism of Norethindrone? [synapse.patsnap.com]

- 19. Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Pharmacology of 17β-Estradiol and Norethindrone Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic pharmacology of 17β-estradiol and norethindrone (B1679910) acetate (B1210297), two critical steroid hormones widely used in hormone therapy and contraception. This document delves into their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize them.

Introduction

17β-estradiol (E2) is the most potent naturally occurring estrogen in humans, playing a pivotal role in the development and regulation of the female reproductive system and affecting numerous other physiological processes. Norethindrone acetate (NETA) is a synthetic progestin that mimics the activity of progesterone (B1679170).[1] It is often used in combination with an estrogen to regulate the menstrual cycle, prevent pregnancy, and manage conditions such as endometriosis.[1][2] Understanding the fundamental pharmacology of these compounds is essential for the development of new therapies and for optimizing their clinical use.

Mechanism of Action

17β-Estradiol

The biological effects of 17β-estradiol are primarily mediated through its interaction with two estrogen receptor (ER) subtypes, ERα and ERβ, which are members of the nuclear hormone receptor superfamily.[3] These receptors function as ligand-activated transcription factors. The signaling pathways can be broadly categorized as genomic and non-genomic.

Genomic Signaling: In the classical genomic pathway, 17β-estradiol diffuses across the cell membrane and binds to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The E2-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

Non-Genomic Signaling: 17β-estradiol can also elicit rapid cellular responses that are independent of gene transcription. These effects are mediated by a subpopulation of ERs located at the plasma membrane and in the cytoplasm.[4] Activation of these membrane-associated ERs can trigger various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to rapid physiological responses.

Norethindrone Acetate

Norethindrone acetate is a prodrug that is rapidly and completely deacetylated to its active form, norethindrone, after oral administration. Norethindrone exerts its effects by binding to and activating progesterone receptors (PRs), which are also members of the nuclear receptor superfamily.[1]

Genomic Signaling: Similar to estrogen receptors, the binding of norethindrone to PRs induces a conformational change, receptor dimerization, and translocation to the nucleus. The norethindrone-PR complex then binds to progesterone response elements (PREs) on target genes, regulating their expression. This genomic action is responsible for the progestogenic effects on the endometrium, such as inducing secretory changes and inhibiting proliferation.[1]

Other Receptor Interactions: Norethindrone and its metabolites can also interact with other steroid receptors, albeit with lower affinity. It has been shown to have a low affinity for the androgen receptor (AR) and glucocorticoid receptor (GR).[5][6] This cross-reactivity can contribute to some of the androgenic side effects observed with norethindrone use.[5]

Pharmacodynamics: Quantitative Data

The following tables summarize key pharmacodynamic parameters for 17β-estradiol and norethindrone/norethindrone acetate.

| Parameter | 17β-Estradiol | Reference |

| Receptor Binding Affinity (Kd) | ||

| Estrogen Receptor α (ERα) | ~0.06 - 0.13 nM | [7] |

| Estrogen Receptor β (ERβ) | ~0.12 nM | [7] |

| EC50 (Proliferation of MCF-7 cells) | ~1 nM - 10 nM | [8][9] |

| Parameter | Norethindrone / Norethindrone Acetate | Reference |

| Receptor Binding Affinity (Ki) | ||

| Progesterone Receptor (PR) | ~22.8 nM (for Nomegestrol (B1679828) Acetate, a related progestin) | [7] |

| Relative Binding Affinity (RBA) | ||

| Progesterone Receptor (PR) | Effective | |

| Androgen Receptor (AR) | Effective | [6] |

| Glucocorticoid Receptor (GR) | No effect | |

| Mineralocorticoid Receptor (MR) | No effect | |

| Ovulation Inhibition Dose | ~0.35 mg/day (microdose) | [10] |

Pharmacokinetics

The pharmacokinetic profiles of 17β-estradiol and norethindrone acetate are summarized below.

| Parameter | 17β-Estradiol | Reference |

| Bioavailability (oral) | Low and variable due to first-pass metabolism | [2] |

| Protein Binding | ~98% (primarily to SHBG and albumin) | [2] |

| Metabolism | Primarily hepatic, converted to estrone (B1671321) and estriol | [2] |

| Half-life (oral) | ~1-2 hours for initial peak | [2] |

| Time to Peak (Tmax) (oral) | ~5-8 hours | [2] |

| Parameter | Norethindrone Acetate / Norethindrone | Reference |

| Bioavailability (oral) | ~64% | [5] |

| Protein Binding | ~97% (61% to albumin, 36% to SHBG) | [11] |

| Metabolism | Extensive hepatic reduction and conjugation | [11] |

| Half-life | ~8-11 hours | [12] |

| Time to Peak (Tmax) (oral) | ~0.5-1.5 hours | [2] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of 17β-estradiol and norethindrone.

Caption: Signaling pathways of 17β-estradiol.

Caption: Signaling pathways of norethindrone acetate.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the relative binding affinity of a test compound to the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for determining non-specific binding)

-

Test compounds

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

-

Scintillation vials and fluid

-

Liquid scintillation counter

Procedure:

-

Preparation of Cytosol: Prepare rat uterine cytosol containing estrogen receptors as per standard laboratory procedures.

-

Assay Setup: In triplicate, prepare assay tubes containing a fixed concentration of [³H]-17β-estradiol and increasing concentrations of the unlabeled test compound.

-

Controls: Include tubes for total binding (only [³H]-17β-estradiol and cytosol) and non-specific binding (containing a 100-fold excess of unlabeled 17β-estradiol).

-

Incubation: Add the cytosol preparation to all tubes, vortex, and incubate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-17β-estradiol from the free radioligand using a method such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal.

-

Quantification: Add the supernatant (containing the bound ligand) to scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Western Blot Analysis of MAPK Phosphorylation

This protocol outlines the steps to assess the activation of the MAPK pathway by 17β-estradiol through the detection of phosphorylated ERK1/2.[13]

Materials:

-

Cell line of interest (e.g., MCF-7)

-

17β-estradiol

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of 17β-estradiol for specified time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

Caption: Experimental workflow for Western blot analysis.

Pharmacological Interactions

When 17β-estradiol and norethindrone acetate are co-administered, their pharmacological effects can be complex, involving both synergistic and antagonistic interactions. Progestins can oppose the proliferative effects of estrogens on the endometrium by decreasing the expression of estrogen receptors.[2] This is a crucial interaction for preventing endometrial hyperplasia in hormone replacement therapy.[14]

Analytical Methods

The quantification of 17β-estradiol and norethindrone in biological matrices is typically performed using highly sensitive and specific analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common method for the separation and quantification of these steroids in plasma and other tissues.[15][16]

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers higher resolution and sensitivity, allowing for the simultaneous determination of multiple hormones and their metabolites at very low concentrations.[17][18]

Conclusion

This technical guide provides a foundational understanding of the core pharmacology of 17β-estradiol and norethindrone acetate. The data presented in a structured format, along with detailed experimental protocols and visual representations of signaling pathways, is intended to be a valuable resource for researchers, scientists, and drug development professionals in the field of endocrinology and pharmacology. A thorough comprehension of these fundamental principles is paramount for the continued development of safe and effective hormonal therapies.

References

- 1. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]

- 2. HT update: spotlight on estradiol/norethindrone acetate combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen - Wikipedia [en.wikipedia.org]

- 4. Fluorescence-based techniques for investigating estrogen receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 17β-estradiol regulates the malignancy of cancer stem-like cells derived from the MCF7 cell line partially through Sox2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contraceptive mechanism of microdose norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Norethindrone Tablets: Package Insert / Prescribing Info [drugs.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. fda.report [fda.report]

- 15. ijpsonline.com [ijpsonline.com]

- 16. tsijournals.com [tsijournals.com]

- 17. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity. | Semantic Scholar [semanticscholar.org]

The Orchestration of Hormonal Action: A Technical Guide to the Role of Estrogen and Progesterone Receptors in Estradiol and Norethindrone Efficacy

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435) and norethindrone (B1679910), synthetic analogs of endogenous estrogen and progesterone (B1679170), are cornerstones of hormonal therapies, including contraception and postmenopausal hormone replacement. Their physiological effects are intricately mediated by their interaction with specific intracellular receptors: the estrogen receptors (ERα and ERβ) and progesterone receptors (PR-A and PR-B). This technical guide delineates the molecular mechanisms underpinning the action of estradiol and norethindrone, focusing on the structural and functional roles of their cognate receptors. We will explore both the classical genomic signaling pathways, involving direct DNA binding and gene transcription modulation, and the rapid non-genomic pathways that activate cytoplasmic signaling cascades. Furthermore, this document provides an overview of key experimental protocols used to elucidate these mechanisms and presents quantitative data in a structured format to facilitate understanding and further research in the field of steroid hormone action and drug development.

Introduction to Estradiol, Norethindrone, and their Receptors

Estradiol, the most potent natural estrogen, and norethindrone, a synthetic progestin, exert profound effects on a multitude of target tissues, including the reproductive tract, central nervous system, and skeletal tissue.[1] Their therapeutic combination is designed to mimic the hormonal milieu of the menstrual cycle, providing symptomatic relief in menopause or preventing ovulation for contraception.[2][3][4] The biological activity of these compounds is entirely dependent on their binding to and activation of the estrogen and progesterone receptors, respectively. These receptors are members of the nuclear receptor superfamily of ligand-activated transcription factors, which translate the hormonal signal into a cellular response by modulating the expression of target genes.[5]

Estrogen and Progesterone Receptor Structure

ER and PR share a conserved modular structure, consisting of several functional domains that are crucial for their activity.[5][6]

-

A/B Domain (N-Terminal Domain): This region is the most variable in sequence and contains the ligand-independent Activation Function 1 (AF-1), which can recruit co-regulator proteins to modulate transcription.

-

C Domain (DNA-Binding Domain - DBD): This highly conserved domain contains two zinc-finger motifs that are responsible for recognizing and binding to specific DNA sequences known as Hormone Response Elements (HREs).[5] ERs bind to Estrogen Response Elements (EREs), while PRs bind to Progesterone Response Elements (PREs).[5]

-

D Domain (Hinge Region): This flexible region connects the DBD and the Ligand-Binding Domain and contains a nuclear localization signal.[7]

-

E/F Domain (Ligand-Binding Domain - LBD): This domain is responsible for high-affinity binding of the specific hormone (e.g., estradiol or norethindrone).[7][8] Binding of the ligand induces a critical conformational change in the LBD, which leads to the formation of a binding surface for co-regulator proteins. This domain also contains the ligand-dependent Activation Function 2 (AF-2).[7]

Receptor Isoforms:

-

Estrogen Receptors: There are two main types of estrogen receptors, ERα and ERβ, encoded by separate genes (ESR1 and ESR2).[9][10] They have distinct tissue distributions and can form homodimers (αα or ββ) or heterodimers (αβ), adding a layer of complexity to estrogen signaling.[5][10]

-

Progesterone Receptors: The human PR exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but from different promoters. PR-B is a full-length receptor, while PR-A is a truncated form lacking the first 164 amino acids. This difference makes PR-A a transcriptional inhibitor of PR-B and other steroid receptors in some contexts.

Mechanisms of Action

The actions of estradiol and norethindrone are mediated through two principal signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.

Estradiol and Estrogen Receptor (ER) Signaling

Genomic (Classical) Pathway: This pathway involves the regulation of gene expression and typically occurs over hours to days.[11]

-

Ligand Binding: As a lipophilic molecule, estradiol diffuses across the cell membrane and binds to ER located predominantly in the cytoplasm or nucleus.[10][12]

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).[5] The activated receptors then form dimers.[13]

-